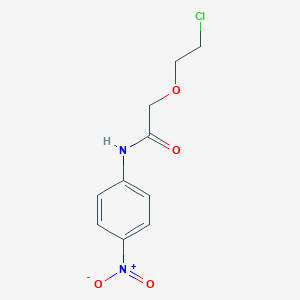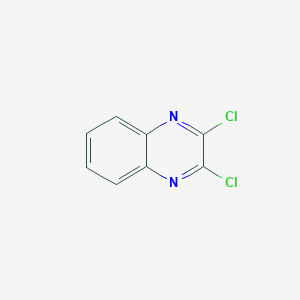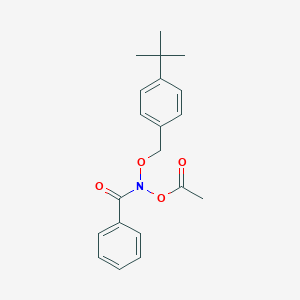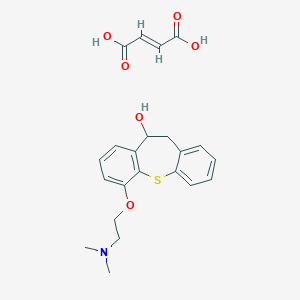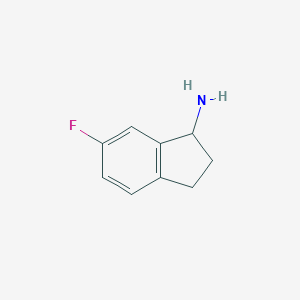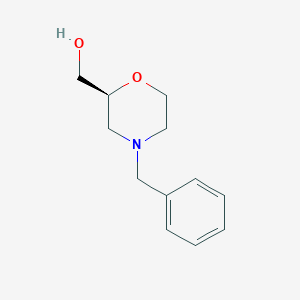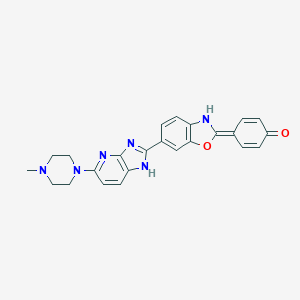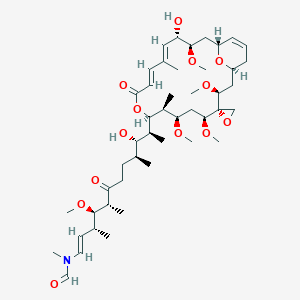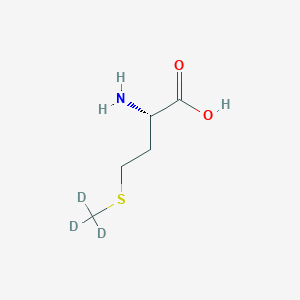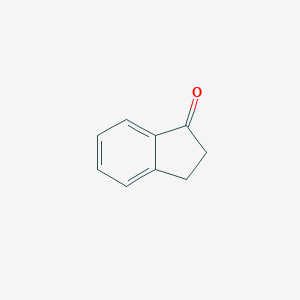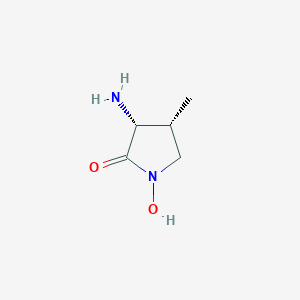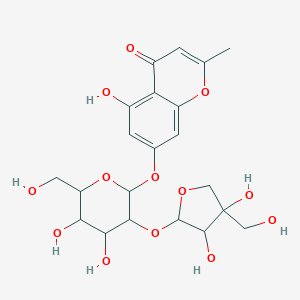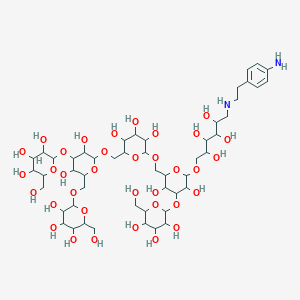
1-Apeahg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Apeahg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is known to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wirkmechanismus
1-Apeahg works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-Apeahg has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance memory, and increase the levels of acetylcholine in the brain. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Apeahg in lab experiments is its ability to improve cognitive function and enhance memory. This makes it a valuable tool for studying various biological processes that are related to these functions. However, one limitation of using 1-Apeahg is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Apeahg. One area of research could focus on its potential applications in the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of 1-Apeahg that have improved potency and fewer side effects. Additionally, research could focus on studying the effects of 1-Apeahg on other biological processes, such as inflammation and oxidative stress.
Conclusion
1-Apeahg is a chemical compound that has many potential applications in scientific research and medicine. Its ability to improve cognitive function and enhance memory makes it a valuable tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are many future directions for research on this compound that could lead to new discoveries and potential treatments for various diseases.
Synthesemethoden
1-Apeahg is synthesized using a multistep process that involves the reaction of various chemical compounds. The process starts with the reaction of 2,5-dimethoxybenzaldehyde with 2,4-dinitrophenylhydrazine to form an intermediate compound. This intermediate compound is then reacted with sodium borohydride to yield the final product, 1-Apeahg.
Wissenschaftliche Forschungsanwendungen
1-Apeahg has been used extensively in scientific research to study various biological processes. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Apeahg can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Eigenschaften
CAS-Nummer |
144210-46-8 |
|---|---|
Produktname |
1-Apeahg |
Molekularformel |
C50H84N2O35 |
Molekulargewicht |
1273.2 g/mol |
IUPAC-Name |
1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2 |
InChI-Schlüssel |
OPOFEFXDLVVYIN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
Synonyme |
1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol 1-APEAHG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




